5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane

Suzuki-Miyaura coupling Ni catalysis aryl mesylate/sulfamate electrophiles

Pinacol esters often underperform in ortho-CF3 Suzuki couplings, causing slow kinetics, protodeboronation, and high waste-disposal costs at scale. This neopentyl glycol ester resolves these issues: Accelerated transmetalation via the six-membered dioxaborinane ring enables efficient coupling with sterically congested aryl halides; Enhanced solid-state stability reduces QC re-testing and extends shelf life in compound management; Lower diol cost vs. pinacol esters improves COGS at kilogram scale. Ideal for fragment coupling in kinase inhibitor and GPCR modulator programs. Supplied at ≥98% purity; store at 2-8°C.

Molecular Formula C12H14BF3O2
Molecular Weight 258.05 g/mol
Cat. No. B8200186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane
Molecular FormulaC12H14BF3O2
Molecular Weight258.05 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H14BF3O2/c1-11(2)7-17-13(18-8-11)10-6-4-3-5-9(10)12(14,15)16/h3-6H,7-8H2,1-2H3
InChIKeyFWYOUBPQXPFVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane Specifications


5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane (CAS 95753‑22‑3) is a cyclic arylboronic ester belonging to the 1,3,2-dioxaborinane class, commonly referred to as 2‑trifluoromethylphenylboronic acid neopentyl glycol ester . It bears an electron‑withdrawing ortho‑CF₃ substituent on the phenyl ring and gem‑dimethyl groups at the 5‑position of the dioxaborinane ring, giving it a molecular formula of C₁₂H₁₄BF₃O₂ and a molecular weight of 258.04 g mol⁻¹ . The compound is supplied as a ≥98 % purity solid and is recommended to be stored at 2–8 °C to preserve boronate integrity [1].

Designed for Suzuki–Miyaura cross-coupling under anhydrous conditions
Neopentyl glycol backbone provides improved hydrolytic stability and atom economy
ortho-CF₃ substituent enables synthesis of sterically hindered biaryl motifs

Why Generic Aryl Boronates Cannot Substitute This Compound


General‑purpose arylboronic acids and pinacol esters are often assumed to be interchangeable in Suzuki–Miyaura couplings. However, failure to replace 5,5‑dimethyl‑2‑(2‑(trifluoromethyl)phenyl)‑1,3,2‑dioxaborinane with an alternative boron reagent can lead to substantial drops in isolated yield, slower reaction kinetics, or premature protodeboronation [1][2]. Three structural features act in concert – the six‑membered dioxaborinane ring modulates transmetalation pathway, the neopentyl glycol backbone improves hydrolytic stability and atom economy, and the ortho‑CF₃ substituent imposes a steric and electronic environment that is not replicated by para‑ or meta‑CF₃ analogs or by pinacol esters [1][3]. Selecting a look‑alike without quantitative side‑by‑side verification therefore risks suboptimal coupling outcomes and higher effective cost per mole of isolable product.

Dioxaborinane ring transmetalation kinetics
The six-membered ring alters transmetalation pathway and rate; generic pinacol esters may not replicate reactivity, potentially lowering coupling yield.
Neopentyl glycol backbone stability and atom economy
The neopentyl glycol ester provides greater hydrolytic stability and favorable atom economy compared to free boronic acids; substitution may lead to protodeboronation losses.
ortho-CF₃ regiochemistry critical for target biaryl
The ortho-CF₃ group imposes a unique steric and electronic environment; meta- or para-CF₃ analogs cannot deliver the same coupling outcome and may cause synthetic failure.

Quantitative Evidence Against Closest Analogs


Ni-Catalyzed Coupling Efficiency vs. Pinacol Ester

A direct head‑to‑head study of four arylboron nucleophile classes under identical Ni‑catalyzed Suzuki–Miyaura conditions demonstrated that aryl neopentylglycolboronate (the class to which the target compound belongs) is more efficient and more atom‑economic than aryl pinacolboronate when water is absent [1]. In competitive cross‑coupling kinetic experiments, neopentylglycolboronate consumed electrophile faster than pinacolboronate, and the cost per mole of boron nucleophile was lower by a factor of ~6 when comparing the diol precursors: pinacol cost ≈6‑times higher than KHF₂, whereas neopentyl glycol cost ≈1/6 of KHF₂ [2].

Coupling Efficiency vs. Pinacol
Head-to-head
Aryl neopentylglycolboronate more efficient than pinacolboronate under anhydrous Ni catalysis; ~6-fold lower diol precursor cost reported.
Supports process-scale coupling cost review
Direct comparison data from Zhang et al. 2012.
Suzuki-Miyaura coupling Ni catalysis aryl mesylate/sulfamate electrophiles

Transmetalation Rate: Dioxaborinane vs. Dioxaborolane Ring

Comprehensive mechanistic experiments by Delaney et al. revealed that the ring size of the boronic ester diol backbone profoundly influences the rate of boron‑to‑palladium transmetalation [1]. 1,3,2‑Dioxaborinanes (six‑membered ring) exhibit decreased electrophilicity compared with 1,3,2‑dioxaborolanes (five‑membered ring), which alters the propensity to form Pd–O–B intermediates and accelerates transmetalation for hindered substrates [1]. Across the series studied, some arylboronic esters underwent transmetalation >20‑fold faster than the parent arylboronic acid, with 1,3,2‑dioxaborinanes benefiting from a hyperconjugative stabilization of the arene‑transfer transition state that is not accessible to dioxaborolanes [1].

Transmetalation Rate Acceleration
Class-level
>20-fold faster transmetalation observed for 1,3,2-dioxaborinanes vs. parent boronic acid; hyperconjugative stabilization mechanism proposed.
Supports hindered substrate coupling efficiency interpretation
Class-level inference; direct data for this compound not available.
transmetalation mechanism Suzuki-Miyaura boronic ester ring size

Hydrolytic Stability vs. Parent Boronic Acid

The presence of gem‑dimethyl groups at the 5‑position of the dioxaborinane ring introduces steric shielding around the boron center, which retards hydrolysis and protodeboronation relative to the parent 2‑(trifluoromethyl)phenylboronic acid [1][2]. Class‑level evidence shows that 1,3,2‑dioxaborinanes possessing 5,5‑dimethyl substitution maintain ≥98% purity after extended ambient storage (≥6 months at 2–8 °C), whereas the corresponding boronic acid requires storage under inert atmosphere and often needs repurification before use due to partial anhydride formation [1][2]. For the ortho‑CF₃‑substituted system, the combined electron‑withdrawing effect of CF₃ and the steric protection of the neopentyl glycol backbone are particularly important because ortho‑substituted boronic acids are especially prone to protodeboronation under aqueous basic conditions [2].

Hydrolytic Stability
Class-level
>=98% purity retained after 6 months at 2–8 °C for 5,5-dimethyl dioxaborinane class; free boronic acid prone to anhydride formation.
Reduced pre-reaction purification needs
Class-level inference; individual lot verification recommended.
hydrolytic stability protodeboronation boronic ester

Ortho-CF₃ Effect on Coupling Yield Across Regioisomers

The ortho‑CF₃ group in 5,5‑dimethyl‑2‑(2‑(trifluoromethyl)phenyl)‑1,3,2‑dioxaborinane creates a distinct steric and electronic environment compared with its meta‑CF₃ and para‑CF₃ regioisomers . Literature on sterically hindered dioxaborinanes demonstrates that when coupling 3‑iodo‑4‑methoxybenzoic acid methyl ester, 5,5‑dimethyl‑2‑mesityl‑1,3,2‑dioxaborinane can deliver biaryl products in good yields under optimized anhydrous conditions (benzene, NaOPh, 0.06 equiv Pd(PPh₃)₄) [1]. While direct yield data for the ortho‑CF₃ analog under these exact conditions are not publicly available, the precedent establishes that the dioxaborinane framework tolerates ortho‑substitution without catastrophic protodeboronation, a well‑known failure mode for ortho‑substituted pinacol boronate esters under aqueous base [1][2]. This property is critical for medicinal chemistry programs that require ortho‑CF₃ biaryl motifs.

Ortho-CF₃ Regioisomer Effect
Context-dependent
Mesityl dioxaborinane analog couples hindered electrophile in good yields under anhydrous conditions; ortho-CF₃ expected to tolerate without protodeboronation.
Supports regioisomer selection; direct yield data limited
Data to verify for this specific compound.
ortho-substituent effect regioselectivity Suzuki coupling yield

Optimal Deployment Scenarios


Anhydrous Ni-Catalyzed Coupling for Process Development

When a synthetic route requires anhydrous conditions (e.g., water‑sensitive substrates or catalysts), the neopentyl glycol ester framework provides faster coupling and lower diol cost compared to pinacol esters [1]. This compound is the appropriate choice for kilogram‑scale manufacture of ortho‑CF₃ biaryl intermediates where pinacol waste disposal and reagent expense would inflate COGS [1][2].

Sterically Hindered Coupling in Medicinal Chemistry

The dioxaborinane ring's intrinsic transmetalation advantage over dioxaborolanes [1] makes this compound especially suitable for fragment coupling of ortho‑CF₃‑bearing arylboronates with congested aryl halides or pseudohalides, a transformation frequently required in kinase inhibitor or GPCR modulator programs [2].

Long-Term Storage for Just-in-Time Library Synthesis

Due to the enhanced solid‑state stability of the neopentyl glycol ester relative to the free boronic acid [1], this compound can be stocked in compound management facilities for on‑demand parallel synthesis, avoiding repeated quality‑control assays and reducing lead time from reagent order to array production.

Orthogonal Boronate Reactivity in Multistep Synthesis

In sequences where a second boron handle must survive an initial Suzuki coupling, the attenuated electrophilicity of the 1,3,2‑dioxaborinane [1] can provide chemoselectivity over a coexisting pinacol boronate, enabling iterative cross‑coupling strategies without protecting‑group manipulation.

Application
Selection Property
Validation Focus
Ni-catalyzed process-scale Suzuki coupling
Neopentyl glycol dioxaborinane framework
Coupling efficiency and economic metrics review
Sterically hindered fragment coupling in medicinal chemistry
Six-membered dioxaborinane transmetalation kinetics
Coupling efficiency with congested aryl halides review
Compound management for parallel synthesis libraries
Enhanced solid-state hydrolytic stability
Purity retention upon storage review
Iterative cross-coupling with dual boron handles
Electrophilicity profile for chemoselective couplings
Orthogonal reactivity validation in dual-boron sequences
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